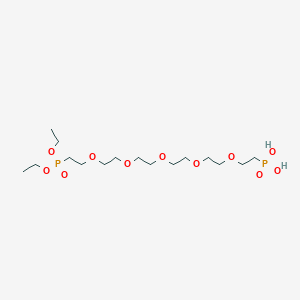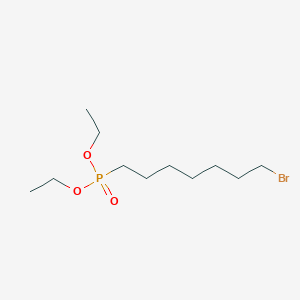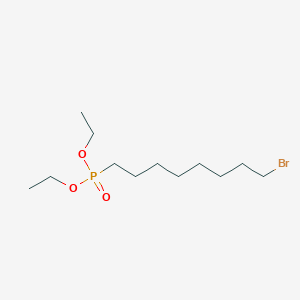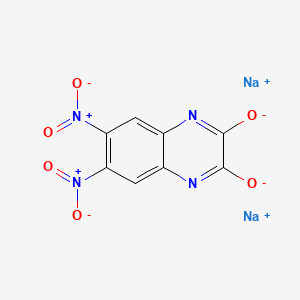
Dnqx disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNQX 二钠盐是一种强效的竞争性拮抗剂,选择性地作用于 AMPA(α-氨基-3-羟基-5-甲基-4-异恶唑丙酸)和海人藻酸谷氨酸受体。它广泛应用于神经科学研究,用于研究这些受体在脑功能和疾病中的作用。该化合物的化学式为
C8H2N4Na2O6
分子量为 296.10 g/mol .作用机制
DNQX 二钠盐通过竞争性抑制谷氨酸与 AMPA 和海人藻酸受体的结合来发挥作用。这种抑制阻止了这些受体的激活,从而调节突触传递。分子靶点包括 AMPA 受体亚基(GluA1-GluA4)和海人藻酸受体亚基(GluK1-GluK5)。该化合物对这些受体的作用会影响参与神经元通讯和可塑性的各种信号通路 .
生化分析
Biochemical Properties
Dnqx disodium salt interacts with AMPA and kainate receptors, two ionotropic glutamate receptor subfamilies . It acts as a partial AMPA agonist in the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit . The nature of these interactions is competitive, meaning that this compound competes with the natural ligand (glutamate) for the same binding site on the receptor .
Cellular Effects
This compound has significant effects on neurons. It is commonly used to reduce excitatory post synaptic currents (EPSC) and is commonly used at 10 µM . This compound completely blocks both spontaneous and evoked EPSCs at 10 µM, with concentrations of 1 µM also effective . This suggests that this compound influences cell function by modulating the activity of glutamate receptors, which play a key role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding to AMPA and kainate receptors, thereby inhibiting the action of the neurotransmitter glutamate . This binding interaction results in the reduction of excitatory post synaptic currents, which can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that this compound produces a dose-dependent neurotoxicity in rat hippocampus neurons in culture . This effect seems to operate through a mechanism independent of ionotropic glutamate receptors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound given as either a 5 mg/kg or 10 mg/kg intraperitoneal dose or into the lateral cerebral ventricle significantly diminishes phencyclidine (PCP) and ketamine hsp70 induction in the posterior cingulate and retrosplenial cortex .
Metabolic Pathways
Given its role as an antagonist for AMPA and kainate receptors, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .
Transport and Distribution
Given its water solubility , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.
Subcellular Localization
Given its role as an antagonist for AMPA and kainate receptors, it is likely that this compound localizes to the cell membrane where these receptors are located .
准备方法
合成路线和反应条件: DNQX 二钠盐是通过多步化学过程合成的。合成通常涉及喹喔啉衍生物的硝化,然后引入二钠盐基团。反应条件通常需要控制温度,并使用特定的溶剂,以确保最终产品的纯度和产率。
工业生产方法: 在工业环境中,DNQX 二钠盐的生产涉及大型化学反应器,其中反应条件得到精心控制。该过程包括结晶、过滤和干燥等步骤,以获得纯形式的化合物。实施质量控制措施以确保一致性和纯度。
化学反应分析
反应类型: DNQX 二钠盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变 DNQX 二钠盐中存在的官能团。
取代: 该化合物可以参与取代反应,其中一个或多个原子被不同的原子或基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生具有不同官能团的喹喔啉衍生物,而取代反应可以将新的取代基引入喹喔啉环。
科学研究应用
DNQX 二钠盐在科学研究中具有广泛的应用:
化学: 它用作研究谷氨酸受体拮抗剂的参考化合物。
生物学: 该化合物用于研究 AMPA 和海人藻酸受体在突触传递和可塑性中的作用。
医学: DNQX 二钠盐用于临床前研究,以探索针对癫痫和神经退行性疾病等神经系统疾病的潜在治疗靶点。
工业: 该化合物用于开发新的药理学试剂,以及测试受体特异性药物。
相似化合物的比较
DNQX 二钠盐经常与其他谷氨酸受体拮抗剂进行比较,例如:
CNQX(6-氰基-7-硝基喹喔啉-2,3-二酮): 与 DNQX 类似,CNQX 是 AMPA 和海人藻酸受体的竞争性拮抗剂,但具有不同的效力和选择性特征。
NBQX(2,3-二羟基-6-硝基-7-磺酰胺-苯并[f]喹喔啉): NBQX 是另一种具有不同药理特性的 AMPA 受体拮抗剂。
GYKI 52466: 该化合物是非竞争性 AMPA 受体拮抗剂,其作用方式与 DNQX 不同。
DNQX 二钠盐因其对 AMPA 和海人藻酸受体的特异性结合亲和力和选择性而独一无二,使其成为神经科学研究中的宝贵工具 .
属性
IUPAC Name |
disodium;6,7-dinitroquinoxaline-2,3-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSBSOYURFUVKJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
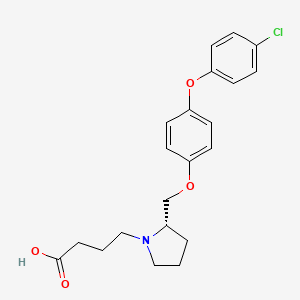
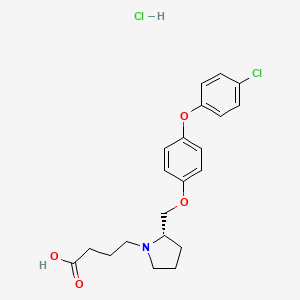
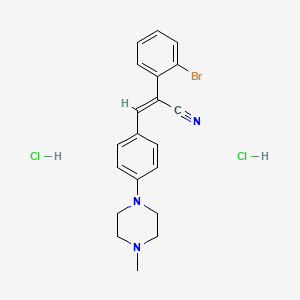
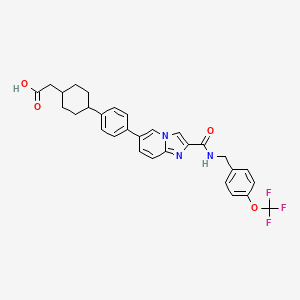

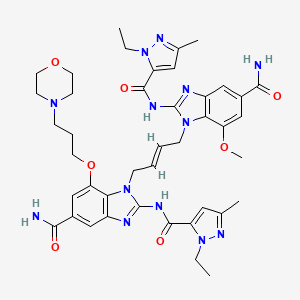
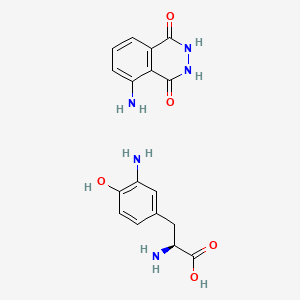
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
